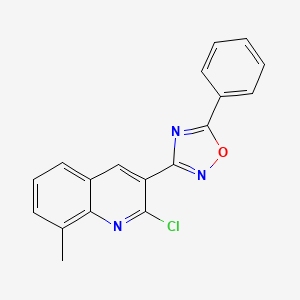

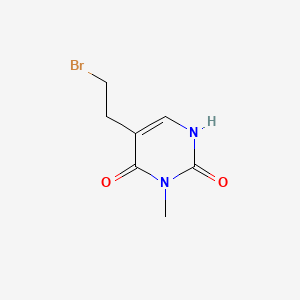

![molecular formula C16H14ClFO4 B1344964 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 1142201-95-3](/img/structure/B1344964.png)

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds is detailed in the first paper, where a starting compound is used to derive a series of other compounds through processes such as cyclization, aminomethylation, and the formation of thiosemicarbazides and triazole-thiones . Although the exact synthesis route for 4

Applications De Recherche Scientifique

Chemical Synthesis and Building Blocks

4-Chloro-2-fluoro-5-nitrobenzoic acid is recognized as a multireactive building block in heterocyclic oriented synthesis (HOS). It's utilized to produce a range of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This compound's versatility is beneficial for synthesizing diverse libraries of heterocycles vital in drug discovery (Křupková et al., 2013).

Herbicidal Activity

Compounds like 3-Chloro-4-fluorobenzoylthiourea, derived from chloro-4-fluorobenzoic acid, have been synthesized and exhibit notable herbicidal activity. These substances are valuable for their potential in agricultural applications, showcasing the chemical's utility beyond pharmaceuticals (Liu Chang-chun, 2006).

Enhanced Conductivity in Materials

4-Halobenzoics, including derivatives of 4-fluorobenzoic acid, have been applied to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving conductivity. This modification is crucial for applications in organic solar cells and electronic devices, indicating the potential of these compounds in materials science (Tan et al., 2016).

Microbial Inhibition

The introduction of a fluorine atom into certain structures, such as N-ethoxyethylpiperidine derivatives, has been shown to exhibit antimicrobial activity. These compounds were tested against various bacterial strains and yeast fungus, indicating their potential use in antimicrobial treatments (Issayeva et al., 2019).

Heterocyclic Compound Synthesis

Compounds related to 4-fluorobenzoic acid are used in the synthesis of heterocyclic compounds like isocoumarin derivatives and 4-ethenylcarbazoles. These compounds have applications in pharmaceuticals and fluorescence, highlighting the chemical's role in the production of bioactive and functional materials (Shimizu et al., 2009).

Synthesis of Biologically Active Compounds

Derivatives of 4-fluorobenzoic acid have been used in the synthesis of biologically active molecules such as benzimidazolium salts. These compounds have demonstrated inhibitory activities against enzymes like α-glycosidase and acetylcholinesterase, which are relevant in treating conditions like Alzheimer's disease and diabetes (Bal et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO4/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(18)8-13(11)17/h3-8H,2,9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCIJVXPFHZBEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185719 |

Source

|

| Record name | Benzoic acid, 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid | |

CAS RN |

1142201-95-3 |

Source

|

| Record name | Benzoic acid, 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344884.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)